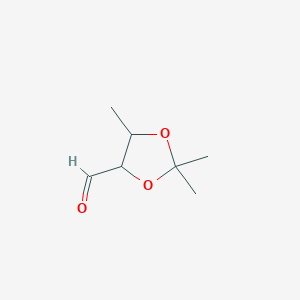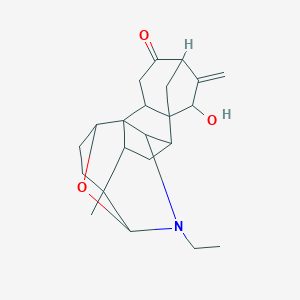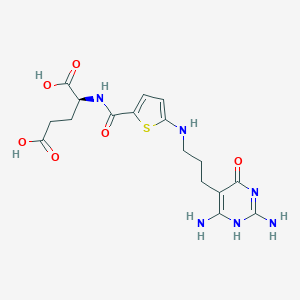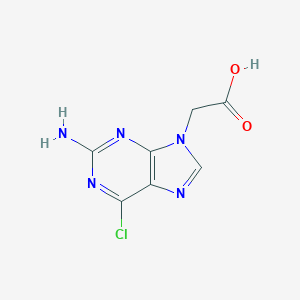
3-Arsonoalanine
Vue d'ensemble
Description
3-Arsonoalanine is an organoarsenic compound that is structurally analogous to phosphonoalanine. It is characterized by the presence of an arsenic atom bonded to an alanine molecule. This compound has garnered interest due to its potential biological and chemical applications, particularly in the study of enzyme inhibition and as a biochemical tool.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Arsonoalanine can be synthesized through the Strecker synthesis, which involves the reaction of arsonoacetaldehyde with ammonia and hydrogen cyanide. Arsonoacetaldehyde is prepared by the action of periodate on 2,3-dihydroxypropylarsonic acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds .
Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction vessels and conditions. The key challenge in industrial production is the handling of arsenic compounds, which require stringent safety protocols to prevent environmental contamination and ensure worker safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Arsonoalanine undergoes various chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsenic atom to lower oxidation states.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild acidic or basic conditions.
Major Products:
Oxidation Products: Arsenate derivatives.
Reduction Products: Arsenite derivatives.
Substitution Products: Various substituted alanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Arsonoalanine has several scientific research applications:
Enzyme Inhibition Studies: It is used to study the inhibition of enzymes such as aspartate aminotransferase and aspartate ammonia-lyase.
Biochemical Tool: It serves as a biochemical tool to investigate the metabolic pathways involving arsenic compounds.
Medical Research:
Industrial Applications: Used in the synthesis of other organoarsenic compounds and as a precursor in various chemical reactions.
Mécanisme D'action
3-Arsonoalanine exerts its effects primarily through enzyme inhibition. It competes with natural substrates such as aspartate for binding to enzymes like aspartate aminotransferase and aspartate ammonia-lyase. This competitive inhibition disrupts the normal enzymatic activity, leading to the accumulation of intermediates and inhibition of metabolic pathways. The molecular targets include the active sites of these enzymes, where this compound binds and prevents the normal substrate from accessing the catalytic site .
Comparaison Avec Des Composés Similaires
Phosphonoalanine: Structurally similar but contains a phosphorus atom instead of arsenic.
Arsonoacrylic Acid: An arsenic-containing analogue of acrylic acid.
Arsonolactate: An arsenic-containing analogue of lactate.
Uniqueness of 3-Arsonoalanine: this compound is unique due to its specific inhibition of enzymes involved in amino acid metabolism. Unlike phosphonoalanine, which is more stable, this compound can release arsenate upon transamination, making it a potent inhibitor and a valuable tool for studying arsenic toxicity and enzyme mechanisms .
Propriétés
IUPAC Name |
2-amino-3-arsonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8AsNO5/c5-2(3(6)7)1-4(8,9)10/h2H,1,5H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPCZPBTWUDWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8AsNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934220 | |
| Record name | 3-Arsonoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151291-89-3 | |
| Record name | 3-Arsonoalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151291893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Arsonoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















